molecular formula C11H12BrN3 B1379932 12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene CAS No. 1461714-78-2

12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene

Cat. No. B1379932
M. Wt: 266.14 g/mol
InChI Key: ORPYWYDTEJIFQY-UHFFFAOYSA-N
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Description

The compound “12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene” has a CAS number of 1461714-78-2 . It has a molecular weight of 266.14 and a molecular formula of C11H12BrN3 .

Physical and Chemical Properties Unfortunately, detailed physical and chemical properties such as boiling point and storage conditions were not available in the sources I found .

Scientific Research Applications

Synthesis and Molecular Structure

One study detailed the synthesis of a related compound, 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, derived from salicyl aldehyde, acetoacetic ester, and methylamine. X-ray crystallography confirmed its molecular structure, showcasing the potential of such compounds in complex organic synthesis and structural analysis (Soldatenkov et al., 1996).

Intermediates in Synthesis of Alkaloids

Research on intermediates for synthesizing Daphniphyllum alkaloids revealed insights into the structure and conformation of a tetracyclic oxygen analogue, highlighting the synthetic versatility of compounds with similar frameworks (Zukerman-Schpector et al., 1997).

Degenerate Cope Rearrangement

A study focused on the degenerate Cope rearrangement of Tetracyclo[7.3.1.0 2,8 .0 4,12 ]trideca-5,10-diene, demonstrating the rearrangement kinetics and providing insights into the reactivity and stability of such complex cyclic compounds (Grimme & Krauthäuser, 1997).

Intramolecular Oxygen Migration

Another intriguing study explored the bromination and subsequent reactions of 3,10-epoxycyclo[10.2.2.0 2,11 .0 4,9 ]hexadeca-4,6,8,13-tetraene, leading to products that underwent intramolecular 1,5-oxygen migration. This research highlights the complex behavior of such compounds under different reaction conditions (Menzek & Altundas, 2006).

Safety And Hazards

Specific safety and hazard information for this compound was not available in the sources I found .

properties

IUPAC Name

12-bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-4-8(12)6-15-10-5-13-3-2-9(10)14-11(7)15/h4,6,13H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYWYDTEJIFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC3=C2CNCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Reactant of Route 2
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Reactant of Route 3
Reactant of Route 3
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Reactant of Route 4
Reactant of Route 4
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Reactant of Route 5
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Reactant of Route 6
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene

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